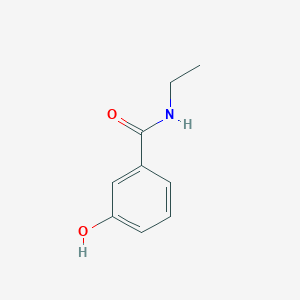

N-ethyl-3-hydroxybenzamide

Descripción general

Descripción

N-Ethyl-3-hydroxybenzamide (CAS: 15788-98-4) is a benzamide derivative with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . It features a hydroxy group at the 3-position of the benzene ring and an ethyl-substituted amide group. Its structural simplicity and functional groups make it a versatile intermediate for further derivatization.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La 1-bencil-1H-indol-2,3-diona se puede sintetizar mediante varios métodos. Un enfoque común implica la síntesis de indol de Fischer, donde la fenilhidrazina reacciona con una cetona o aldehído en presencia de un catalizador ácido . Otro método incluye la reacción de la isatina (1H-indol-2,3-diona) con haluros de bencilo en condiciones básicas .

Métodos de Producción Industrial

La producción industrial de 1-bencil-1H-indol-2,3-diona generalmente implica la síntesis de indol de Fischer a gran escala, utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso puede incluir pasos como la recristalización y la purificación para garantizar que el producto final cumpla con los estándares industriales .

Análisis De Reacciones Químicas

Tipos de Reacciones

La 1-bencil-1H-indol-2,3-diona se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar derivados más complejos.

Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes derivados del indol.

Sustitución: Las reacciones de sustitución electrófila son comunes debido a la naturaleza aromática del anillo del indol.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan a menudo agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Se emplean reactivos electrófilos como halógenos y agentes de nitración en condiciones ácidas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de indol sustituidos, que pueden utilizarse posteriormente en química medicinal y otras aplicaciones .

Aplicaciones Científicas De Investigación

La 1-bencil-1H-indol-2,3-diona tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como precursor en la síntesis de moléculas orgánicas complejas.

Medicina: Investigado por su potencial terapéutico en el tratamiento de diversas enfermedades.

Industria: Utilizado en la producción de colorantes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de la 1-bencil-1H-indol-2,3-diona implica su interacción con dianas moleculares y vías específicas. Puede unirse a varios receptores y enzimas, modulando su actividad y provocando efectos biológicos. Por ejemplo, se ha demostrado que inhibe ciertas enzimas involucradas en las vías de las enfermedades, lo que lo convierte en un posible agente terapéutico .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with N-ethyl-3-hydroxybenzamide but differ in substituents, synthesis routes, and applications.

3-Hydroxy-N-methylbenzamide

- Molecular Formula: C₈H₉NO₂

- Molecular Weight : 151.16 g/mol

- Key Differences : Replaces the ethyl group with a methyl group on the amide nitrogen.

- Properties : Lower molecular weight and reduced lipophilicity compared to the ethyl derivative.

- Applications : Used as a building block in organic synthesis. Priced at €552.00/2500 mg , it is more expensive than this compound (€448.00/2500 mg ) .

N,N-Diethyl-3-hydroxybenzamide (CAS: 15789-04-5)

- Molecular Formula: C₁₁H₁₅NO₂

- Molecular Weight : 193.24 g/mol

- Key Differences : Contains two ethyl groups on the amide nitrogen, increasing steric bulk and lipophilicity.

- Synthesis : Prepared via diethylation of 3-hydroxybenzoic acid derivatives.

- Applications : Historical use in early chemical studies, highlighting the impact of alkyl chain length on solubility and reactivity .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Molecular Formula: C₁₂H₁₇NO₂

- Molecular Weight : 207.27 g/mol

- Key Differences : Features a branched hydroxyalkyl group and a methyl substituent on the benzene ring.

- Synthesis: Synthesized from 3-methylbenzoic acid or its chloride with 2-amino-2-methyl-1-propanol.

- Applications : Possesses an N,O-bidentate directing group , making it suitable for metal-catalyzed C–H bond functionalization reactions .

3,4,5-Trihydroxy-N-alkyl-benzamides

- Examples: 3,4,5-Trihydroxy-N-sec-butyl-benzamide (C₁₁H₁₅NO₄, MW: 225.24 g/mol) 3,4,5-Trihydroxy-N-hexyl-benzamide (C₁₃H₁₉NO₄, MW: 253.29 g/mol)

- Applications : Studied for their radical-scavenging activity, contrasting with the single hydroxy group in this compound .

N-(3-Methylphenyl)-3-nitrobenzamide (CAS: 69754-50-3)

- Molecular Formula : C₁₄H₁₂N₂O₃

- Molecular Weight : 256.26 g/mol

- Key Differences : Nitro group at the 3-position (electron-withdrawing) and a methylphenyl substituent.

- Applications: Potential use in materials science due to nitro group reactivity .

Data Table: Structural and Functional Comparisons

Key Research Findings

- Synthetic Flexibility : this compound’s ethyl group offers a balance between lipophilicity and steric hindrance, making it preferable over methyl derivatives in drug design .

- Functional Group Impact : The presence of multiple hydroxy groups (e.g., in 3,4,5-trihydroxy derivatives) significantly enhances antioxidant activity compared to single-hydroxy analogs .

- Directing Groups : Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide demonstrate the importance of N,O-bidentate directing groups in facilitating metal-catalyzed reactions, a feature absent in simpler benzamides .

Actividad Biológica

N-ethyl-3-hydroxybenzamide (C₉H₁₁NO₂) is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, antibacterial, and potential anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a hydroxyl group (-OH) attached to a benzene ring, which is further substituted by an ethyl group and an amide functional group. This unique structural arrangement contributes to its distinct chemical properties and biological activities.

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| This compound | Hydroxyl and ethyl substitutions | Exhibits antioxidant and antibacterial properties |

| N-methyl-3-hydroxybenzamide | Methyl group instead of ethyl | May exhibit different solubility and activity |

| N-propyl-3-hydroxybenzamide | Propyl group instead of ethyl | Potentially different pharmacokinetic properties |

| 4-Hydroxy-N,N-diethylbenzamide | Diethyl substitution on the amide nitrogen | May show enhanced lipophilicity |

1. Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It can scavenge free radicals, thereby inhibiting oxidative stress. This activity is attributed to the compound's ability to form hydrogen bonds through its hydroxyl and amino groups, allowing it to interact effectively with various reactive species.

2. Antibacterial Properties

This compound has been studied for its antibacterial effects against several bacterial strains. In vitro assays demonstrated that it exhibits notable activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

3. Anticancer Potential

Emerging studies suggest that this compound may also have anticancer properties. It has been shown to induce apoptosis in cancer cell lines, particularly in ovarian cancer cells, where it enhances cell viability compared to conventional treatments. The mechanism involves the activation of caspases and modulation of p53 pathways .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of this compound using various assays, including DPPH radical scavenging and total antioxidant capacity tests. The results indicated that this compound exhibited higher antioxidant activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Antibacterial Testing

In a comparative study, this compound was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition zones, suggesting its potential as a therapeutic agent for bacterial infections.

Case Study 3: Cancer Cell Apoptosis

A recent investigation into the anticancer effects of this compound revealed that treatment with the compound led to significant apoptosis in ovarian cancer PA-1 cells. Mechanistic studies showed involvement of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Propiedades

IUPAC Name |

N-ethyl-3-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-10-9(12)7-4-3-5-8(11)6-7/h3-6,11H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEARKGOSBVSNJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90524826 | |

| Record name | N-Ethyl-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90524826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15788-98-4 | |

| Record name | N-Ethyl-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90524826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.